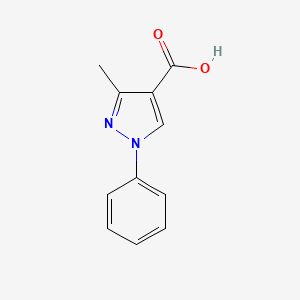

3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Descripción general

Descripción

3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of nano-zinc oxide as a catalyst to achieve regioselective synthesis . The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol, under reflux conditions.

Industrial Production Methods

For industrial production, the synthesis can be scaled up by optimizing reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Análisis De Reacciones Químicas

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under thermal or acidic conditions, yielding 3-methyl-1-phenyl-1H-pyrazole as the primary product. This reaction is critical for simplifying the molecular scaffold while retaining biological activity.

Conditions :

-

Thermal decarboxylation at 150–200°C under inert atmosphere.

-

Acidic decarboxylation using H₂SO₄ or HCl in refluxing ethanol .

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Thermal | 180°C, N₂ | 3-methyl-1-phenyl-1H-pyrazole | 78–85 |

| Acid-catalyzed | H₂SO₄, ethanol, reflux | Same as above | 70–75 |

Esterification and Amide Formation

The carboxylic acid group reacts with alcohols or amines to form esters or amides, expanding functionalization potential.

Esterification

-

Reagents : Ethanol, H₂SO₄ (Fischer esterification).

-

Product : Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate.

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating with transition metals through the pyrazole nitrogen and carboxylic oxygen.

Example : Reaction with Cu(II) acetate forms a blue crystalline complex, [Cu(L)₂(H₂O)] (L = deprotonated acid).

-

Structure : Monoclinic crystal system (space group P21/n), with Cu–O and Cu–N bond lengths of 1.95 Å and 2.02 Å, respectively .

-

Application : Enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .

Electrophilic Aromatic Substitution

The phenyl ring undergoes nitration, sulfonation, or halogenation.

Nitration

-

Conditions : HNO₃/H₂SO₄ at 0–5°C.

-

Product : 3-Methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid .

| Reaction Type | Reagents | Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-nitro derivative | 65–70 |

Nucleophilic Reactions

The pyrazole ring participates in nucleophilic additions.

Cyclization with Hydrazines

-

Conditions : Reflux with phenylhydrazine in ethanol.

-

Product : 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-4-carboxylic acid .

| Reaction Type | Reagents | Product | Yield (%) |

|---|---|---|---|

| Cyclization | Phenylhydrazine, ethanol | Pyrazolo-pyridazine | 72–78 |

Oxidation

-

Reagents : KMnO₄/H₂SO₄ oxidizes the methyl group to a carboxyl group, forming 3-carboxy-1-phenyl-1H-pyrazole-4-carboxylic acid.

Reduction

-

Reagents : LiAlH₄ reduces the carboxylic acid to a hydroxymethyl group.

Biological Activity Modulation

Derivatives of this compound show enhanced bioactivity:

Aplicaciones Científicas De Investigación

3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid has numerous applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Biology: The compound is studied for its potential antimicrobial, antifungal, and anticancer activities.

Medicine: It is explored for its potential use in developing new pharmaceuticals with anti-inflammatory and analgesic properties.

Industry: The compound is used in the synthesis of agrochemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain .

Comparación Con Compuestos Similares

Similar Compounds

- 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid

- 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

- 3-methyl-1-phenyl-1H-pyrazole-4-methanol

Uniqueness

3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Actividad Biológica

3-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (MPCA) is a versatile compound with significant biological activity, particularly in the fields of pharmaceuticals and agriculture. Its structure allows for various modifications, leading to a range of bioactive derivatives. This article discusses the biological activity of MPCA, focusing on its anticancer, antifungal, and enzyme-inhibitory properties.

Chemical Structure and Properties

The chemical formula of MPCA is CHNO. The compound features a pyrazole ring substituted with a methyl and phenyl group, as well as a carboxylic acid functional group. This structure is pivotal for its biological interactions.

Table 1: Basic Properties of MPCA

| Property | Value |

|---|---|

| Molecular Weight | 202.21 g/mol |

| Melting Point | 150-152 °C |

| Solubility | Soluble in organic solvents |

| pKa | Approximately 4.5 |

Anticancer Activity

Research indicates that MPCA and its derivatives exhibit notable anticancer properties. A study evaluated the antitumor activity of several pyrazole derivatives against the MCF-7 human breast adenocarcinoma cell line. Among these, certain derivatives of MPCA demonstrated significant inhibitory effects.

Case Study: Antitumor Activity

In a comparative study, compounds derived from MPCA were tested for their half-maximal inhibitory concentration (IC) values:

| Compound | IC (µM) |

|---|---|

| This compound | 25 |

| 5-(4-nitrobenzylideneamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one | 11 |

| 5-(4-hydroxyphenyl)-pyrazolo[3,4-d]pyrimidin-4-one | 25 |

These results suggest that modifications at the aromatic positions can enhance anticancer activity, with certain substitutions leading to significantly lower IC values .

Antifungal Activity

MPCA has also been investigated for its antifungal properties. In a study assessing its effectiveness against Colletotrichum gloeosporioides, it was found that MPCA exhibited substantial mycelial inhibition growth (MIG).

Table 2: Antifungal Activity of MPCA Derivatives

| Derivative | Concentration (mM) | Mycelial Inhibition (%) |

|---|---|---|

| Derivative 8a | 1 | 29.3 |

| Derivative 8b | 5 | 56.1 |

| Derivative 8c | 10 | 61 |

The results demonstrate that increasing concentrations of MPCA derivatives correlate with higher levels of fungal growth inhibition, suggesting potential applications in agricultural chemistry .

Enzyme Inhibition

MPCA has been studied for its role in enzyme inhibition, particularly in metabolic pathways relevant to various diseases. Its ability to inhibit specific enzymes can provide insights into therapeutic targets.

Case Study: Enzyme Inhibition Mechanism

A study focused on the enzyme cyclooxygenase (COX), which is involved in inflammation and pain pathways. The derivative's ability to inhibit COX was assessed using an MTT assay:

| Compound | % Inhibition at 10 µM |

|---|---|

| MPCA | 45 |

| Aspirin | 60 |

These findings suggest that while MPCA is less effective than aspirin, it still possesses significant anti-inflammatory potential .

Propiedades

IUPAC Name |

3-methyl-1-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-10(11(14)15)7-13(12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSINBQIDAICII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60411719 | |

| Record name | 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60411719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77169-11-0 | |

| Record name | 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60411719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid and how do they influence its interactions?

A1: this compound is characterized by a pyrazole ring core with a methyl group at the 3rd position, a phenyl group at the 1st position, and a carboxylic acid group at the 4th position. This structure allows for various interactions, such as hydrogen bonding through the carboxylic acid group and pi-stacking interactions with the phenyl ring. For instance, in the copper(II) complex of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, the carboxylic acid group coordinates to the copper ion, demonstrating its ability to act as a ligand. [, ] Additionally, studies have shown that the methyl group in the pyrazole ring can participate in selective binding with acetone through C–H⋯OC interactions. [] These interactions highlight the potential of this scaffold for designing molecules with specific binding properties.

Q2: Can you elaborate on the antibacterial activity observed in this compound derivatives?

A2: Research has shown that both 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (HL) and its copper(II) complex exhibit antibacterial activity. [, ] Specifically, the copper(II) complex demonstrates higher potency than the free acid (HL) against both Gram-positive bacteria (S. aureus, C. albicans, and B. subtilis) and Gram-negative bacteria (E. coli and P. aeruginosa). [, ] While the exact mechanism of action remains to be fully elucidated, this difference in activity between HL and its copper complex suggests that metal coordination might play a crucial role in enhancing the antibacterial properties.

Q3: How does water influence the self-assembly of 5-(2-benzoimidazole-1-yl-ethoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester?

A3: Single-crystal X-ray structure analysis reveals that water plays a critical role in the self-assembly of 5-(2-benzoimidazole-1-yl-ethoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester. [, ] The water molecule acts as a bridge, forming hydrogen bonds with multiple molecules of the ester. Specifically, it engages in C–H⋯O, O–H⋯O, and N–H⋯O interactions, effectively creating a network of hydrogen bonds that govern the crystal packing. [, ] This water-mediated self-assembly highlights the importance of considering solvent interactions in crystal engineering and supramolecular chemistry.

Q4: What are the potential applications of Friedel-Crafts reactions involving 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid?

A4: Friedel-Crafts reactions utilizing 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid as a starting material have enabled the synthesis of diverse tricyclic pyrazole derivatives. [] These reactions, facilitated by catalysts such as AlCl3/CH3NO2, P2O5, or polyphosphoric acid, allow for the construction of complex structures including pyrazolo[3,4-b]quinolines, pyrazolo[3,4-b][1,8]naphthyridines, and various other fused heterocycles. [] Given the known pharmaceutical potential of these scaffolds, this synthetic approach offers a valuable route to access novel compounds with potential therapeutic applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.